molecular formula C15H13NO B12100961 4-Benzyloxy-2-methylbenzonitrile

4-Benzyloxy-2-methylbenzonitrile

Cat. No.: B12100961
M. Wt: 223.27 g/mol
InChI Key: OSIOXCXSSBBDME-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-methylbenzonitrile is an organic compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol It is characterized by a benzonitrile core substituted with a benzyloxy group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxy-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-2-methylbenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzyloxy-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyloxy-2-methylbenzonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various physiological effects. The benzyloxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-methyl-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C15H13NO/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9H,11H2,1H3

InChI Key

OSIOXCXSSBBDME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N

Origin of Product

United States

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